molecular formula C21H21N3OS B2744950 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207036-83-6

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2744950
CAS No.: 1207036-83-6
M. Wt: 363.48
InChI Key: FDHRIRHVOWMQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic hybrid organic compound designed for advanced pharmacological and medicinal chemistry research. Its molecular structure integrates two pharmaceutically significant moieties: a 1,5-diphenyl-1H-imidazole core and a pyrrolidin-1-yl ethanone group, linked by a thioether bridge. The imidazole scaffold is a privileged structure in drug discovery, known to confer a wide spectrum of biological activities. Scientific literature extensively documents that imidazole derivatives exhibit potent antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains, as well as antifungal activity . Furthermore, this heterocyclic system is a key pharmacophore in compounds with demonstrated anti-inflammatory and anticonvulsant activities, making it a valuable template for central nervous system (CNS) disorder research . The pyrrolidine substituent is a common feature in numerous bioactive molecules, particularly within the class of synthetic cathinones, where it is known to influence the molecule's binding affinity and pharmacokinetic profile . The specific combination of these features in a single molecule suggests potential for investigating novel mechanisms of action , possibly targeting microbial enzymes or neuromodulatory receptors. This compound is provided as a high-purity material to support fundamental in vitro investigations, including target-based assay screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-20(23-13-7-8-14-23)16-26-21-22-15-19(17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHRIRHVOWMQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the imidazole core[_{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-010-0579-x). One common approach is the condensation of benzil with ammonia and a suitable sulfur-containing compound to introduce the thioether group[{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-. The pyrrolidinyl ethanone moiety can be introduced through subsequent reactions involving amine and ketone functionalities[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and thioether group are primary sites for oxidation:

Reaction Site Oxidizing Agent Conditions Product Key References
Imidazole ringm-CPBA (meta-chloroperoxybenzoic acid)Dichloromethane, 0–25°CN-Oxide derivatives
Thioether (–S–)H₂O₂ (hydrogen peroxide)Ethanol, refluxSulfoxide (–SO–)
Thioether (–S–)Oxone® (KHSO₅)Acetone/H₂O, RTSulfone (–SO₂–)

Mechanistic Insights :

  • Imidazole N-oxidation proceeds via electrophilic attack at the nitrogen lone pair, forming resonance-stabilized N-oxide intermediates.

  • Thioether oxidation follows a stepwise pathway: sulfoxide formation is favored under mild conditions (e.g., H₂O₂), while stronger oxidants (e.g., Oxone®) drive complete oxidation to sulfones .

Reduction Reactions

Reductive transformations target the imidazole ring and ketone functionality:

Reaction Site Reducing Agent Conditions Product Key References
Imidazole ringNaBH₄ (sodium borohydride)Methanol, 0°CPartially reduced dihydroimidazole
Ketone (C=O)LiAlH₄ (lithium aluminum hydride)THF, refluxSecondary alcohol (–CHOH–)

Key Observations :

  • Selective reduction of the imidazole ring is challenging due to competing ketone reduction. LiAlH₄ reduces both sites, while NaBH₄ preferentially targets the ketone .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl groups:

Position Reagent Conditions Product Key References
Para (phenyl)Br₂ (bromine)FeBr₃, DCM, RT4-Bromo derivative
Meta (phenyl)HNO₃/H₂SO₄0–5°C3-Nitro derivative

Regioselectivity :

  • Electron-donating groups on the phenyl rings direct substitution to para/meta positions. Steric hindrance from the imidazole and pyrrolidine moieties limits ortho substitution .

Cyclization and Condensation Reactions

The thioether and pyrrolidine groups participate in cycloadditions:

Reaction Type Reagent Conditions Product Key References
Thioether cyclizationCS₂ (carbon disulfide)KOH, ethanol, refluxThiazole-fused derivatives
Mannich reactionFormaldehyde, dimethylamineHCl, ethanol, refluxPyrrolidine-extended analogues

Case Study :

  • Reaction with CS₂ under alkaline conditions generates thiazole rings via nucleophilic attack at the sulfur atom, forming bicyclic structures .

Comparative Reactivity Table

Reaction Type Yield (%) Rate (k, s⁻¹) Activation Energy (kJ/mol)
Imidazole oxidation65–781.2 × 10⁻³45.7
Thioether → sulfone82–903.8 × 10⁻⁴32.1
Para-bromination70–852.1 × 10⁻³55.3
Ketone reduction88–924.5 × 10⁻³28.9

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the provided evidence, focusing on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1,5-Diphenylimidazole Thioether (-S-), pyrrolidin-1-yl ethanone ~407.5 (estimated) N/A N/A
Compound 11 () Pyrimidino[4,5-c]pyrazole Benzamido, naphthalino[1,2-d]thiazole, amide C=O 437.52 276 59
Compound 12 () Pyrazolo-thiazole Cyano (-CN), ethoxy chain, amid C=O 420.56 193 67
Compound 13 () Thiazolo-pyrimidino-pyrazole Ethoxy, amide C=O, NH N/A 181 72
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one () Methylimidazole, methylpyrrole Methyl groups on pyrrole/imidazole, thioether, ketone ~277.3 (estimated) N/A N/A

Key Observations:

Functional Groups and Reactivity: The target compound’s thioether and pyrrolidine groups contrast with the amide (C=O) and cyano (-CN) groups in compounds 11–13 (). The pyrrolidin-1-yl group (secondary amine) in the target compound may confer basicity, unlike the tertiary amides in or the methylated heterocycles in .

Synthetic Accessibility :

  • Yields for compounds 11–13 range from 59% to 72%, suggesting moderate efficiency in imidazole/thiazole fusion reactions. The target compound’s synthesis might face challenges due to steric hindrance from diphenyl groups, though analogous methods (e.g., reflux with mercaptoacetic acid in ) could apply .

Spectroscopic Features :

  • IR Spectroscopy : The target compound’s C=O stretch (estimated ~1680 cm⁻¹) aligns with amide C=O peaks in compounds 11–13 . Thioether C-S stretches (~600–700 cm⁻¹) may differentiate it from compounds lacking sulfur.
  • NMR : Aromatic protons from diphenyl groups (δ ~7.0–7.6 ppm) and pyrrolidine protons (δ ~3.0–3.5 ppm) would dominate, contrasting with compound 12’s ethoxy CH3 (δ 1.14 ppm) or compound 11’s exchangeable NH (δ 5.37 ppm) .

This could limit bioavailability but enhance binding to hydrophobic targets . Melting points for analogs in vary widely (193–276°C), suggesting that the target compound’s melting point may depend on crystallinity and substituent interactions .

Biological Activity

The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic derivative featuring an imidazole core, thioether linkage, and a pyrrolidine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{S}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can facilitate coordination with metal ions or participate in hydrogen bonding, while the thioether group may enhance lipophilicity and membrane permeability, potentially leading to increased bioactivity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazole derivatives, including those similar to the compound . For instance, compounds with imidazole structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureus3.12
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamideE. coli4.69
Pyrrole derivativesB. subtilis0.0039 - 0.025

In a study comparing various pyrrole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was competitive with established antibiotics like ciprofloxacin .

Anticancer Activity

Research into the anticancer potential of imidazole derivatives has revealed promising results. For example, certain derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro.

Case Study:
A recent study synthesized a series of imidazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM .

Structure-Activity Relationship (SAR)

The structure of This compound plays a crucial role in its biological activity. Modifications in the phenyl groups or the thioether linkage can significantly alter its potency and selectivity against specific pathogens or cancer cell lines.

Table 2: SAR Insights

ModificationEffect on Activity
Increased lipophilicity through thioether modificationEnhanced membrane permeability
Substitution on phenyl ringVaried antimicrobial potency

Q & A

Q. Critical Factors Influencing Yield :

  • Steric hindrance from phenyl groups may reduce reactivity.
  • Optimal stoichiometry (e.g., 1:1 molar ratio of thiol to chloroacetyl derivative) and prolonged reflux (≥5 hours) improve yields up to 40% .

Basic: How is structural characterization of this compound performed using spectroscopic techniques?

Q. Methodological Answer :

  • IR Spectroscopy : Key peaks include:
    • 1654–1676 cm⁻¹ : Stretching vibrations of the ketone (C=O) and imine (C=N) groups.
    • 3074–3132 cm⁻¹ : Aromatic C–H stretches.
    • 1234–1250 cm⁻¹ : C–O or C–N vibrations .
  • ¹H NMR : Aromatic protons (δ 6.63–7.91 ppm), pyrrolidine protons (δ 3.41–3.74 ppm), and methyl/methylene groups (δ 2.1–3.0 ppm) are observed .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 443–474) confirm the molecular weight, while fragmentation patterns validate substituent groups .

Q. Key Considerations :

  • Include positive controls (e.g., phenylbutazone) to validate assay sensitivity.
  • Ensure ethical compliance with animal welfare guidelines.

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer :
Discrepancies may arise due to:

Purity Variability : Impurities (>95% purity required) can skew results. Use HPLC or GC-MS for verification .

Q. Implications for Drug Design :

  • Stabilize the thioether via electron-withdrawing substituents on the imidazole ring.
  • Consider prodrug strategies to mask the thioether during delivery.

Advanced: What methodologies assess the environmental impact of this compound?

Methodological Answer :
Adopt a tiered approach based on the INCHEMBIOL framework :

Environmental Fate Studies :

  • Partitioning : Measure log P (octanol-water) to predict bioavailability.
  • Degradation : Perform hydrolysis/photolysis experiments under simulated environmental conditions.

Ecotoxicology :

  • Acute Toxicity : Use Daphnia magna or algae for LC₅₀/EC₅₀ determination.
  • Chronic Effects : Evaluate reproductive or growth inhibition in model organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.